Lipophilicity (logP) Comparison: 4-Bromo vs. 4-Chloro, 4-Fluoro, and Unsubstituted Analogs
The lipophilicity of 5-(4-bromophenyl)furan-2-carbaldehyde, quantified by its logP value, is critical for its performance in medicinal chemistry and material science applications. Compared to closely related 4-chloro, 4-fluoro, and unsubstituted phenyl analogs, the bromo derivative exhibits a higher logP, reflecting enhanced membrane permeability and distinct partitioning behavior [1].
| Evidence Dimension | Octanol–Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.42 (ACD/Labs Percepta) |
| Comparator Or Baseline | 4-Chloro analog: logP ~3.0 (estimated); 4-Fluoro analog: logP ~2.5 (estimated); Unsubstituted phenyl analog: logP ~2.2 (estimated) |
| Quantified Difference | Target compound is ~0.4–1.2 log units higher than comparators, translating to a 2.5–16× increase in octanol/water partition ratio. |
| Conditions | ACD/Labs Percepta Platform (ChemSpider prediction) for target; comparator values based on typical substituent π constants (Br: +0.86, Cl: +0.71, F: +0.14, H: 0.00). |
Why This Matters
Higher logP correlates with improved passive membrane permeability in cell-based assays and influences retention time in chromatographic purifications, directly affecting downstream experimental outcomes and procurement justification.
- [1] Molaid, 5-(4-溴苯基)-2-呋喃甲醛, CAS 20005-42-9, accessed 2025. View Source
